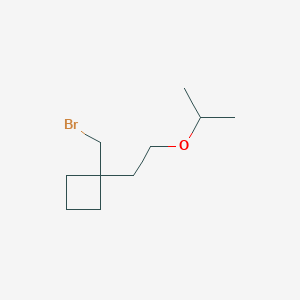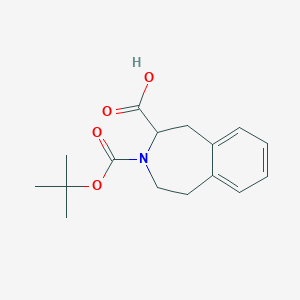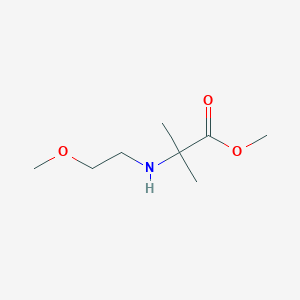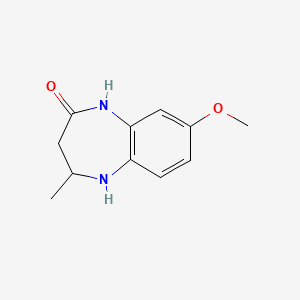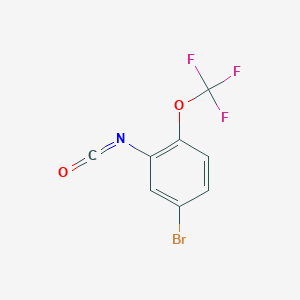
(3E)-4-(3-pyridinyl)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(pyridin-3-yl)but-3-en-2-one is a heterocyclic compound that features a pyridine ring attached to a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-3-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3-acetylpyridine with an appropriate aldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for 4-(pyridin-3-yl)but-3-en-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(pyridin-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(pyridin-3-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 4-(pyridin-3-yl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in glycolysis, thereby reducing glycolytic flux and suppressing glucose uptake in cells . This makes it a potential candidate for cancer therapy as it can selectively target transformed cells that rely on glycolysis for energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with a different position of the double bond.
4-(pyridin-4-yl)but-3-en-2-one: Similar structure but with the pyridine ring attached at a different position.
3-(pyridin-2-yl)prop-2-en-1-one: Another structural isomer with the pyridine ring at a different position.
Uniqueness
4-(pyridin-3-yl)but-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(E)-4-pyridin-3-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H9NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-7H,1H3/b5-4+ |
Clé InChI |
USGRQYQNEMWBIP-SNAWJCMRSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CN=CC=C1 |
SMILES canonique |
CC(=O)C=CC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



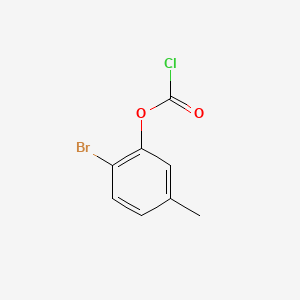

![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)

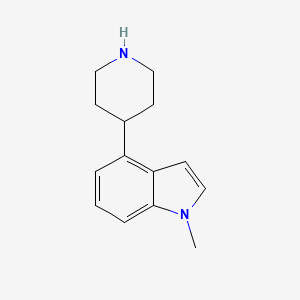
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
